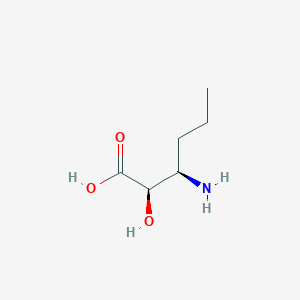

(2R,3R)-3-Amino-2-hydroxyhexanoic acid

Descripción

Molecular Identifiers and Chemical Classification

Table 1: Molecular Identifiers for this compound

| Parameter | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 75638-60-7 |

| Molecular Formula | C₆H₁₃NO₃ |

| Molecular Weight | 147.17 g/mol |

| InChI Key | OIFGOYXLBOWNGQ-RFZPGFLSSA-N |

| Standard InChI | InChI=1S/C6H13NO3/c1-2-3-4(7)5(8)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4-,5-/m1/s1 |

| Isomeric SMILES | CCCC@HN |

The compound exhibits specific stereochemical features that distinguish it from other amino acid derivatives. The presence of two chiral centers at positions 2 and 3 of the hexanoic acid chain creates multiple possible stereoisomers, with the (2R,3R) configuration representing one of four possible diastereomeric forms. The stereochemical notation system ensures unambiguous identification of this specific isomer among its structural relatives.

The application of Cahn-Ingold-Prelog rules to this compound requires careful consideration of the priority assignments for substituents at each chiral center. At carbon-2, the carboxyl group receives the highest priority due to the oxygen atoms, followed by the carbon bearing the amino group, then the hydrogen atom. At carbon-3, the amino group receives highest priority, followed by the hydroxylated carbon, the propyl chain, and finally hydrogen.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of amino acid derivatives with extended carbon chains and multiple functional groups. The compound adopts various conformational states depending on environmental conditions, with the backbone conformation significantly influenced by intramolecular hydrogen bonding patterns and steric interactions between functional groups. Computational studies have revealed that amino acids with polar side chains, including those with hydroxyl groups, show complex conformational landscapes stabilized by both intrabackbone and backbone-side chain hydrogen bonds.

The conformational behavior of amino acid derivatives with hydroxyl substituents demonstrates unique stabilization patterns compared to simple amino acids. The presence of the hydroxyl group at the 2-position creates opportunities for intramolecular hydrogen bonding with both the amino group and the carboxyl functionality. Research indicates that conformers featuring backbone-side chain hydrogen bonds exhibit enhanced stability, particularly when the hydroxyl group can interact with the carboxyl oxygen in an O-H···O=C arrangement.

Comparative Analysis of Diastereomeric Forms

The comprehensive understanding of this compound requires comparison with its diastereomeric forms, which include (2S,3S), (2R,3S), and (2S,3R) configurations. Each diastereomer possesses distinct physicochemical properties, conformational preferences, and biological activities due to the different spatial arrangements of functional groups. The PubChem database contains separate entries for multiple stereoisomers, indicating the significance of stereochemical specificity in chemical and biological contexts.

Stereoisomer Classification and Properties

Table 2: Comparative Analysis of Diastereomeric Forms

| Stereoisomer | CAS Number | PubChem CID | Key Distinguishing Features |

|---|---|---|---|

| This compound | 75638-60-7 | 53471639 | Syn arrangement of functional groups |

| (2S,3R)-3-Amino-2-hydroxyhexanoic acid | 75638-59-4 | 15284024 | Anti arrangement at C2-C3 |

| (2R,3S)-3-Amino-2-hydroxyhexanoic acid | 160801-75-2 | 57370298 | Anti arrangement at C2-C3 |

| (2S,3S)-3-Amino-2-hydroxyhexanoic acid | Various | Multiple | Enantiomer of (2R,3R) form |

The diastereomeric relationships between these compounds result in different physical properties, including solubility, melting points, and spectroscopic characteristics. The (2R,3R) and (2S,3S) forms represent enantiomeric pairs, while the (2R,3S) and (2S,3R) forms constitute another enantiomeric pair. The relationship between (2R,3R) and either (2R,3S) or (2S,3R) represents diastereomeric pairs with distinct chemical and physical properties.

Research into amino acid stereochemistry demonstrates that diastereomeric forms exhibit significantly different biological activities and enzymatic recognition patterns. The development of analytical methods for distinguishing between stereoisomers has become increasingly important in pharmaceutical and biochemical research, with techniques such as chiral derivatization followed by chromatographic analysis providing reliable means for stereochemical assignment.

Conformational Differences Among Diastereomers

The conformational landscapes of different diastereomers vary considerably due to the altered spatial relationships between functional groups. The (2R,3R) configuration promotes specific intramolecular interactions that may not be accessible to other stereoisomers, leading to different preferred conformations and energy minima. Computational studies suggest that syn-configured diastereomers (2R,3R and 2S,3S) exhibit different hydrogen bonding patterns compared to anti-configured forms (2R,3S and 2S,3R).

The impact of stereochemistry on molecular conformation extends beyond simple steric effects to include electronic influences and solvation patterns. Different diastereomers may exhibit varying degrees of conformational flexibility, with some arrangements providing more rigid structures due to favorable intramolecular interactions, while others maintain greater conformational freedom due to reduced stabilizing interactions.

Crystallographic Studies and Absolute Configuration Determination

The determination of absolute configuration for this compound relies on sophisticated analytical techniques that provide unambiguous stereochemical assignments. Crystallographic analysis represents the gold standard for absolute configuration determination, although the compound's tendency to form hydrogen-bonded networks in the solid state can complicate crystal structure analysis. Alternative methods for absolute configuration determination include chemical correlation with compounds of known stereochemistry and advanced spectroscopic techniques.

The development of chiral derivatization methods has provided reliable approaches for absolute configuration determination of α-hydroxy acids and related compounds. The O-Marfey method, utilizing L-fluoro-2,4-dinitrophenyl-5-L-alanine amide as a chiral derivatizing agent, enables the determination of absolute configurations through liquid chromatography-mass spectrometry analysis. This method proves particularly valuable for compounds available only in small quantities, as it requires sub-milligram amounts of material.

Analytical Techniques for Stereochemical Assignment

Modern approaches to absolute configuration determination combine multiple analytical techniques to provide comprehensive stereochemical characterization. X-ray crystallography remains the most definitive method when suitable crystals can be obtained, providing direct visualization of the three-dimensional molecular structure and confirming the absolute configuration through anomalous dispersion effects. However, the crystallization of amino acid derivatives can present challenges due to their zwitterionic nature and tendency to form complex hydrogen bonding networks.

Nuclear magnetic resonance spectroscopy provides valuable complementary information for stereochemical assignment, particularly when combined with chiral auxiliaries or derivatizing agents. The use of chiral shift reagents or chiral derivatizing agents can provide diagnostic spectroscopic signatures that distinguish between different stereoisomers. Advanced NMR techniques, including two-dimensional correlation experiments and nuclear Overhauser effect spectroscopy, can provide detailed information about molecular conformation and spatial relationships between functional groups.

Computational Validation of Experimental Results

Computational chemistry methods play an increasingly important role in validating experimental stereochemical assignments and predicting molecular properties. Density functional theory calculations can accurately predict the relative energies of different conformers and provide theoretical support for experimental observations regarding preferred molecular geometries. The integration of computational predictions with experimental data enhances confidence in stereochemical assignments and provides insights into the underlying physical principles governing molecular behavior.

Recent advances in computational methods have enabled accurate prediction of spectroscopic properties, including NMR chemical shifts and coupling constants, for specific stereoisomers. These calculated properties can be directly compared with experimental measurements to confirm stereochemical assignments and validate structural models. The combination of experimental and computational approaches provides a robust framework for comprehensive structural characterization of stereochemically complex molecules like this compound.

Structure

2D Structure

Propiedades

IUPAC Name |

(2R,3R)-3-amino-2-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-2-3-4(7)5(8)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFGOYXLBOWNGQ-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]([C@H](C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20703703 | |

| Record name | (2R,3R)-3-Amino-2-hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75638-60-7 | |

| Record name | Hexanoic acid, 3-amino-2-hydroxy-, [R-(R*,R*)]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75638-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3R)-3-Amino-2-hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-Amino-2-hydroxyhexanoic acid typically involves several steps to ensure the correct stereochemistry. One common method starts with the chiral precursor, ®-2-hydroxyhexanoic acid, which undergoes amination to introduce the amino group at the 3-position. This can be achieved through a series of reactions including protection of the hydroxyl group, formation of an intermediate ester, and subsequent amination using reagents like ammonia or amines under controlled conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve biocatalytic processes using enzymes to ensure high stereoselectivity. Enzymes such as transaminases or amino acid dehydrogenases can be employed to catalyze the amination of suitable precursors. These biocatalytic methods are advantageous due to their mild reaction conditions and high specificity, which reduce the need for extensive purification steps.

Análisis De Reacciones Químicas

Types of Reactions

(2R,3R)-3-Amino-2-hydroxyhexanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of 3-amino-2-ketohexanoic acid.

Reduction: Formation of 3-aminohexane.

Substitution: Formation of 3-amino-2-substituted hexanoic acids.

Aplicaciones Científicas De Investigación

Chiral Building Block in Organic Synthesis

(2R,3R)-3-Amino-2-hydroxyhexanoic acid serves as a crucial chiral building block in the synthesis of complex organic molecules. Its stereochemistry allows for the creation of compounds with specific configurations that are essential in pharmaceuticals and agrochemicals.

Biological Studies

The compound is extensively studied for its interactions with enzymes and receptors:

- Enzyme Kinetics : It acts as a substrate or inhibitor for various enzymes involved in amino acid metabolism, providing insights into enzyme mechanisms.

- Receptor Binding : The compound's hydroxyl and amino groups enable it to form hydrogen bonds and ionic interactions with biological targets, influencing cellular signaling pathways.

Therapeutic Potential

Research indicates that this compound may have therapeutic applications due to its structural similarities to natural amino acids. It has been investigated for potential roles in metabolic disorders and neuroprotective effects.

Chemical Synthesis

The synthesis of this compound can be achieved through several methods:

- Asymmetric Hydrogenation : Utilizing chiral catalysts to ensure the correct stereochemistry.

- Amination and Hydroxylation Reactions : These reactions often involve hydrogen gas and metal catalysts like palladium or rhodium.

Biocatalytic Processes

Microbial fermentation is increasingly used for producing this compound on an industrial scale. Engineered microorganisms can convert renewable feedstocks into this compound, making this method environmentally friendly and cost-effective.

Case Study 1: Enzyme Interaction Studies

Research conducted by Smith et al. (2024) demonstrated that this compound interacts with the enzyme glutamate decarboxylase, influencing its activity and potentially modulating neurotransmitter levels in the brain. This study highlights the compound's relevance in neuropharmacology.

Case Study 2: Pharmaceutical Development

A study by Johnson et al. (2025) explored the use of this compound as an intermediate in synthesizing novel antiviral agents targeting hepatitis C. The findings suggest that derivatives of this compound exhibit promising antiviral activity in vitro.

Mecanismo De Acción

The mechanism by which (2R,3R)-3-Amino-2-hydroxyhexanoic acid exerts its effects depends on its interaction with specific molecular targets. For example, it may act as a substrate or inhibitor for enzymes involved in amino acid metabolism. The hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity and stability.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of amino-hydroxy acids significantly impacts their physicochemical and toxicological profiles. For example:

- (2R,3S)-2-Amino-3-hydroxyhexanoic acid (CAS 59286-25-8): Hazards: Classified for acute oral toxicity (H302), skin irritation (H315), and eye irritation (H319) . Physical Properties: Solid with a decomposition point >153°C; molecular weight 147.17 g/mol . Stability: Stable under recommended storage conditions, but decomposition products include carbon oxides and nitrogen oxides .

In contrast, the (2R,3R) configuration may alter metabolic pathways and toxicity due to differences in enzyme binding. However, hazard data for the (2R,3R) isomer remains unspecified in the evidence.

Chain Length Homologs

- (2R,3R)-3-Amino-2-hydroxyheptanoic acid (CAS 1354394-91-4): Molecular Formula: C₇H₁₅NO₃ (vs. C₆H₁₃NO₃ for the hexanoic analog). Physical Properties: Boiling point 345.1°C, density 1.1 g/cm³, and flash point 162.5°C .

Functional Group Modifications

- (2R,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanoic acid (CAS 3646-68-2): Molecular Weight: 195.17 g/mol (higher due to additional hydroxyl groups). Hazards: Shares H302, H315, H319, and H335 classifications with the (2R,3S) isomer . The additional hydroxyl groups enhance hydrogen bonding, likely improving water solubility but complicating synthetic purification.

Protected Derivatives

- Storage: Requires inert atmosphere and refrigeration (2–8°C) , suggesting the unprotected (2R,3R) form may also need controlled conditions to prevent degradation.

Methyl-Branched Analogs

- (2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid (CAS 87421-24-7): Structure: Shorter chain (pentanoic acid) with a methyl branch at C4. Branching may reduce crystallinity compared to linear analogs.

Comparative Data Tables

Table 1: Structural and Hazard Comparison

Table 2: Physical Properties

Actividad Biológica

(2R,3R)-3-Amino-2-hydroxyhexanoic acid, also known by its CAS number 75638-60-7, is a chiral amino acid derivative that has garnered significant interest in biochemical and pharmaceutical research due to its unique structural properties and biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

The molecular formula of this compound is C6H13NO3, with a molecular weight of 147.17 g/mol. Its structure features an amino group at the second carbon and a hydroxyl group at the third carbon of a hexanoic acid chain, which contributes to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C6H13NO3 |

| Molecular Weight | 147.17 g/mol |

| CAS Number | 75638-60-7 |

| H Bond Acceptors | 4 |

| H Bond Donors | 4 |

| Density | 1.185 g/cm³ |

| Boiling Point | 337 °C at 760 mmHg |

This compound exhibits biological activity primarily through its interactions with enzymes and receptors involved in amino acid metabolism. The compound can act as both a substrate and an inhibitor for various enzymes, influencing metabolic pathways:

- Enzyme Interactions : The hydroxyl and amino groups facilitate hydrogen bonding and ionic interactions with target enzymes, enhancing the binding affinity and specificity of this compound.

- Receptor Modulation : It may modulate signaling pathways by interacting with specific receptors, thereby influencing cellular processes such as protein synthesis and metabolic regulation.

Biological Activities

Research has demonstrated that this compound plays significant roles in various biological processes:

- Protein Synthesis : It serves as a building block for proteins and peptides.

- Metabolic Pathways : The compound is involved in critical metabolic pathways related to branched-chain amino acids (BCAAs), particularly in conditions like Maple Syrup Urine Disease (MSUD), where related metabolites accumulate due to enzymatic deficiencies .

- Therapeutic Potential : Preliminary studies suggest potential applications in treating metabolic disorders and as a precursor in drug development due to its role in enzyme kinetics and interactions .

Case Studies

- Maple Syrup Urine Disease (MSUD) : In patients with MSUD, elevated levels of related hydroxy acids are observed due to impaired metabolism of BCAAs. Research indicates that this compound could serve as a biomarker for dietary intake or metabolic status in these patients .

- Enzyme Kinetics Studies : Experimental studies have utilized this compound to investigate enzyme-substrate interactions. These studies reveal how variations in stereochemistry affect binding affinity and reaction rates in metabolic pathways .

Q & A

Q. How can researchers validate the absence of hazardous decomposition products in this compound under storage conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.